molecular formula C22H17N5 B2813978 N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 331988-55-7

N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine

Cat. No. B2813978
CAS RN: 331988-55-7
M. Wt: 351.413
InChI Key: QTVYZLVNNJGIBT-UHFFFAOYSA-N
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Description

The compound “N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine” is a complex organic molecule that contains a benzimidazole group and a quinazoline group. Benzimidazoles are a class of organic compounds that are structurally similar to benzene and imidazole, while quinazolines are a class of organic compounds that are structurally similar to quinoline but have an additional nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen atoms. The benzimidazole and quinazoline groups would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms would likely make the compound relatively stable and potentially reactive .

Scientific Research Applications

Antibacterial Agents

Compounds similar to “N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE” have been synthesized and evaluated as potential antibacterial agents . They have shown promising activity against Staphylococcus aureus, a common bacterium that can cause a variety of infections.

Anticancer Agents

Benzimidazole derivatives, which include “N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine”, have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells .

Allosteric Activators of Human Glucokinase

Some benzimidazole derivatives have been synthesized and evaluated as allosteric activators of human glucokinase . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. Allosteric activators of this enzyme could potentially be used in the treatment of type-2 diabetes .

Anti-Inflammatory Agents

Compounds containing a benzimidazole moiety have been associated with anti-inflammatory activities . Inflammation is a biological response to harmful stimuli and plays a key role in many diseases.

Antifungal Agents

Benzimidazole derivatives have been associated with antifungal activities . Fungal infections, while often not life-threatening, can cause discomfort and lead to more serious complications if left untreated.

Antiprotozoal Agents

Compounds containing a benzimidazole moiety have been associated with antiprotozoal activities . Protozoal infections can cause a variety of diseases, including malaria and giardiasis.

Analgesic Agents

Benzimidazole derivatives have been associated with analgesic, or pain-relieving, activities . These compounds could potentially be used in the development of new pain medications.

Mechanism of Action

Target of Action

The primary targets of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies .

Mode of Action

This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the biological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic compounds .

Future Directions

The study and development of benzimidazole and quinazoline derivatives is a active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activity of this compound and its possible uses as a pharmaceutical .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVYZLVNNJGIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine

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